2-[4-(Thian-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol
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Overview
Description
2-[4-(Thian-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol is a complex organic compound that features a piperazine ring substituted with a thian-4-yl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Thian-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution with Thian-4-yl Group: The piperazine ring is then reacted with a thian-4-yl halide in the presence of a base to introduce the thian-4-yl group.
Introduction of Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group is introduced via a nucleophilic substitution reaction using thiophen-2-ylmethyl halide.
Addition of Ethanol Group: Finally, the ethanol group is added through a reaction with ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Thian-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The piperazine ring can be reduced under hydrogenation conditions.
Substitution: The ethanol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Various alkylated derivatives.
Scientific Research Applications
2-[4-(Thian-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-[4-(Thian-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)aniline: Shares the thiophene moiety but lacks the piperazine and ethanol groups.
1-(Thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Contains a thiophene ring and is used in anti-HIV research.
1-(Pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Another thiophene-containing compound with different biological activities.
Uniqueness
2-[4-(Thian-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol is unique due to its combination of a piperazine ring, thian-4-yl group, and thiophen-2-ylmethyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
2-[4-(thian-4-yl)-1-(thiophen-2-ylmethyl)piperazin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS2/c19-8-3-15-12-17(14-4-10-20-11-5-14)6-7-18(15)13-16-2-1-9-21-16/h1-2,9,14-15,19H,3-8,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXMUJGLLBPLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(C(C2)CCO)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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